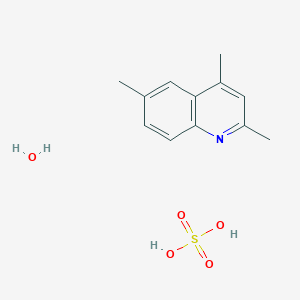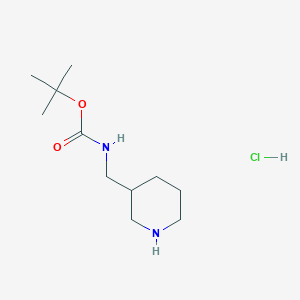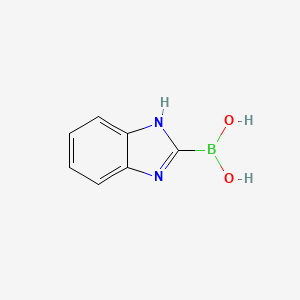
Ácido benzimidazol-2-borónico
Descripción general
Descripción
Benzimidazole-2-boronic acid is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has been used in the development of a fluorescence sensor targeting boronic acids for versatile application in Boron Neutron Capture Therapy .
Synthesis Analysis
The synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of Benzimidazole-2-boronic acid involves a benzene ring fused to an imidazole ring . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Chemical Reactions Analysis
Benzimidazole-2-boronic acid can react with 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) to emit strong fluorescence . This reaction is rapid and occurs regardless of forming a complex with boronic acid .Physical and Chemical Properties Analysis
The molecular formula of Benzimidazole-2-boronic acid is C7H7BN2O2 and it has a formula weight of 161.95 .Aplicaciones Científicas De Investigación
Terapia de Captura de Neutrones de Boro (BNCT)
El ácido benzimidazol-2-borónico se ha utilizado en el desarrollo de un sensor de fluorescencia para la terapia de captura de neutrones de boro (BNCT) . La BNCT es un enfoque prometedor para tratar el cáncer. La cantidad y localización de los átomos de boro-10 en los tejidos tumorales determinan directamente el efecto terapéutico. Se diseñó y sintetizó un nuevo sensor de fluorescencia, BITQ, para dirigirse a los ácidos borónicos . Este sensor permitió la visualización de la distribución de BPA dentro de una célula viva y cuantificó la concentración de BPA en sangre de ratón .
Inhibidores de EGFR y erbB2
Los derivados de benzimidazol se han recomendado como posibles inhibidores de EGFR y erbB2 . Estas son proteínas que desempeñan un papel clave en el crecimiento y la división celular, y su sobreexpresión a menudo se asocia con ciertos tipos de cáncer .
Ligandos de unión a ADN/ARN
Los derivados de benzimidazol pueden actuar como ligandos de unión a ADN/ARN . Estos compuestos pueden interactuar con el material genético de las células, lo que puede ser útil en diversas aplicaciones biológicas y terapéuticas .
Agentes antitumorales
Los derivados de benzimidazol se han estudiado como posibles agentes antitumorales . Pueden interferir con el crecimiento y la proliferación de las células tumorales, lo que los convierte en un área prometedora de investigación en la terapia del cáncer .
Agentes antimicrobianos
Los derivados de benzimidazol han mostrado potencial como agentes antimicrobianos . Pueden inhibir el crecimiento de varios tipos de microorganismos, incluidas bacterias y hongos .
Inhibidores de la corrosión
El benzimidazol y sus derivados se han mencionado en la literatura como inhibidores de la corrosión para aceros, metales puros y aleaciones . Pueden formar una capa protectora en la superficie de estos materiales, evitando que se degraden por su entorno .
Mecanismo De Acción
Target of Action
Benzimidazole-2-boronic acid is a boron-containing compound that has been studied for its potential in various applications, including medicinal chemistry . The primary targets of Benzimidazole-2-boronic acid are often associated with boron neutron capture therapy (BNCT), a form of cancer treatment . In BNCT, the amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect .
Mode of Action
The mode of action of Benzimidazole-2-boronic acid involves its interaction with its targets, leading to various changes. For instance, in the context of BNCT, Benzimidazole-2-boronic acid can react with a fluorescence sensor, producing significant fluorescence in a highly quantitative and selective manner . This fluorescence can be used to visualize the distribution of the boronic acid within a living cell .
Biochemical Pathways
The biochemical pathways affected by Benzimidazole-2-boronic acid are primarily related to its role as a boron reagent in Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The boronic acid in Benzimidazole-2-boronic acid is transferred from boron to palladium in a process known as transmetalation .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The molecular and cellular effects of Benzimidazole-2-boronic acid’s action are largely dependent on its application. For instance, in BNCT, the compound’s action results in the production of significant fluorescence, which can be used to visualize the distribution of the boronic acid within a living cell . This allows for the evaluation of various BNCT agents .
Action Environment
The action, efficacy, and stability of Benzimidazole-2-boronic acid can be influenced by various environmental factors. For example, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the success of the process . The reaction is known for its exceptionally mild and functional group tolerant conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Safety and Hazards
Direcciones Futuras
Benzimidazole-2-boronic acid has been used in the development of a fluorescence sensor for Boron Neutron Capture Therapy . This sensor, known as BITQ, exhibits significant quantitative and selective fluorescence after reacting with a representative 10B-labeled boronoagent, BPA . This development is a promising step towards the advancement of Boron Neutron Capture Therapy .
Análisis Bioquímico
Biochemical Properties
Benzimidazole-2-boronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of benzimidazole-2-boronic acid is with proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety of benzimidazole-2-boronic acid can form a covalent bond with the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell . This interaction is particularly significant in the context of cancer therapy, as proteasome inhibitors can induce apoptosis in cancer cells by disrupting their protein homeostasis .
Cellular Effects
Benzimidazole-2-boronic acid has been shown to exert various effects on different types of cells and cellular processes. In cancer cells, for instance, benzimidazole-2-boronic acid can induce cell cycle arrest and apoptosis by inhibiting proteasome activity . This inhibition leads to the accumulation of misfolded and damaged proteins, triggering the unfolded protein response and ultimately resulting in cell death . Additionally, benzimidazole-2-boronic acid has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and other signaling molecules, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .
Molecular Mechanism
The molecular mechanism of action of benzimidazole-2-boronic acid involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. The boronic acid group in benzimidazole-2-boronic acid can interact with the active sites of enzymes, such as proteasomes, by forming a reversible covalent bond with the hydroxyl groups of serine or threonine residues . This interaction inhibits the enzymatic activity, leading to the accumulation of substrates and subsequent cellular effects. In addition to enzyme inhibition, benzimidazole-2-boronic acid can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzimidazole-2-boronic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that benzimidazole-2-boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . The long-term effects of benzimidazole-2-boronic acid on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of proteasome activity and accumulation of proteins . These effects can result in chronic cellular stress and apoptosis, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of benzimidazole-2-boronic acid can vary with different dosages in animal models. At low doses, benzimidazole-2-boronic acid can effectively inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, benzimidazole-2-boronic acid can lead to adverse effects, such as toxicity and damage to normal tissues . Threshold effects have been observed, with a certain dosage required to achieve therapeutic efficacy while minimizing toxic side effects . These findings highlight the importance of optimizing the dosage of benzimidazole-2-boronic acid for therapeutic applications.
Metabolic Pathways
Benzimidazole-2-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of benzimidazole-2-boronic acid involves its interaction with proteasomes, leading to the inhibition of protein degradation and accumulation of substrates . Additionally, benzimidazole-2-boronic acid can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions can result in changes in the levels of key metabolites, such as amino acids, nucleotides, and lipids, affecting overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of benzimidazole-2-boronic acid within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, benzimidazole-2-boronic acid can interact with intracellular transporters and binding proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of benzimidazole-2-boronic acid within specific tissues and cells can influence its activity and therapeutic efficacy . For example, the selective accumulation of benzimidazole-2-boronic acid in cancer cells can enhance its anticancer effects while minimizing toxicity to normal tissues .
Subcellular Localization
The subcellular localization of benzimidazole-2-boronic acid plays a crucial role in its activity and function. Studies have shown that benzimidazole-2-boronic acid can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The targeting signals and post-translational modifications of benzimidazole-2-boronic acid can direct it to specific organelles, where it can exert its effects on cellular processes . For instance, the localization of benzimidazole-2-boronic acid to the endoplasmic reticulum can enhance its ability to induce the unfolded protein response and apoptosis in cancer cells .
Propiedades
IUPAC Name |
1H-benzimidazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOQAOHOLTYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


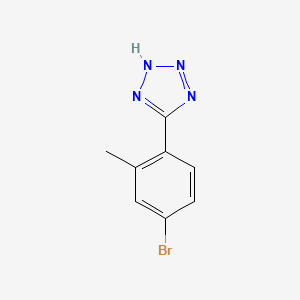

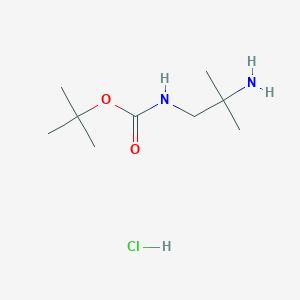

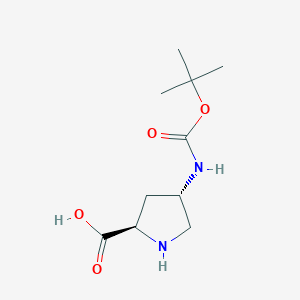
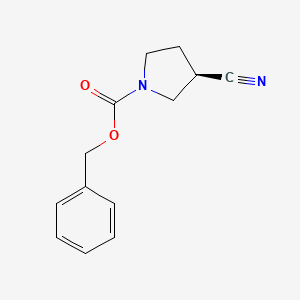
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)
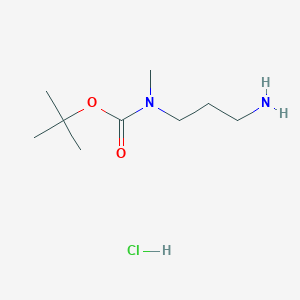
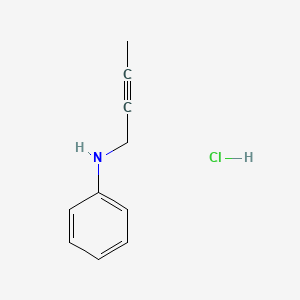
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
